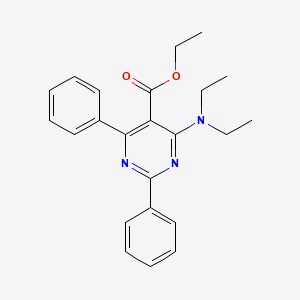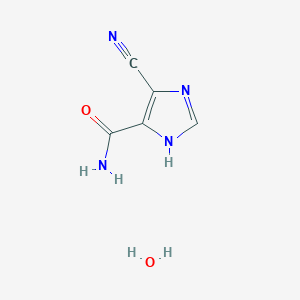
4-Cyano-1H-imidazole-5-carboxamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1H-imidazole-5-carboxamide hydrate is a crystalline compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and is characterized by the presence of a cyano group (–C≡N) and a carboxamide group (–CONH2) on the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-imidazole-5-carboxamide hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-imidazole-5-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 4-amino-1H-imidazole-5-carboxamide .
Scientific Research Applications
4-Cyano-1H-imidazole-5-carboxamide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Cyano-1H-imidazole-5-carboxamide hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide: Similar in structure but with an amino group instead of a cyano group.
4-Cyano-1H-imidazole-5-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-Cyano-1H-imidazole-5-carboxamide hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a carboxamide group on the imidazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-cyano-1H-imidazole-5-carboxamide;hydrate |
InChI |
InChI=1S/C5H4N4O.H2O/c6-1-3-4(5(7)10)9-2-8-3;/h2H,(H2,7,10)(H,8,9);1H2 |
InChI Key |
IITMRZLKYBCLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


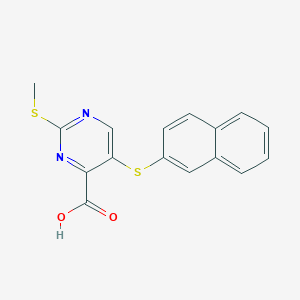
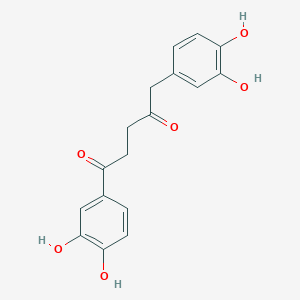
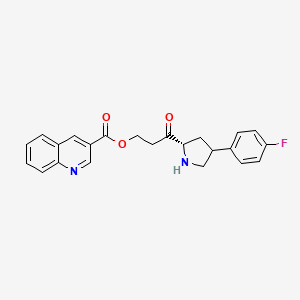
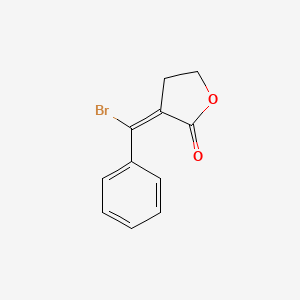
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)

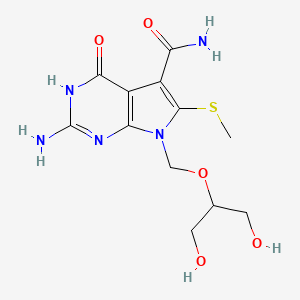
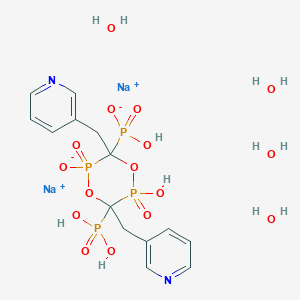

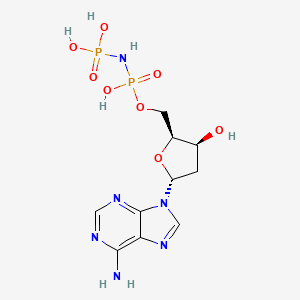
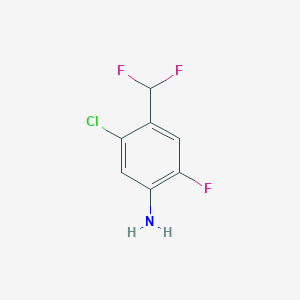
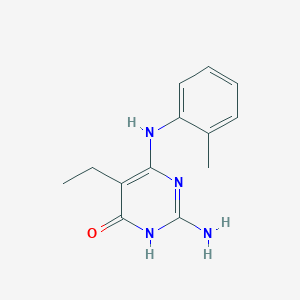
![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
